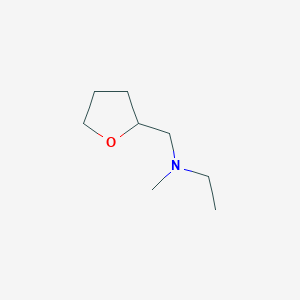![molecular formula C11H16N4O B13107375 5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL CAS No. 34374-69-1](/img/structure/B13107375.png)
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL can be achieved through several methods:
Annulation of Pyrimidine Moiety to Triazole Ring: This method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides.
Annulation of Triazole Fragment to Pyrimidine Ring: This method includes the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions with iron (III) chloride.
Dimroth Rearrangement: The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of supercritical carbon dioxide as a solvent and the presence of catalytic amounts of zinc chloride .
化学反应分析
Types of Reactions
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the methyl or pentyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties .
科学研究应用
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and antitumor agent.
Agriculture: It possesses herbicidal activity and can be used to develop new agrochemicals.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
5-Methyl-6-pentyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogs .
属性
CAS 编号 |
34374-69-1 |
|---|---|
分子式 |
C11H16N4O |
分子量 |
220.27 g/mol |
IUPAC 名称 |
5-methyl-6-pentyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H16N4O/c1-3-4-5-6-9-8(2)14-11-12-7-13-15(11)10(9)16/h7H,3-6H2,1-2H3,(H,12,13,14) |
InChI 键 |
SFTANOUDTHKYPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(N=C2N=CNN2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


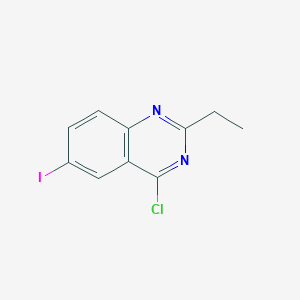
![3-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13107297.png)
![Ethyl [(dimethylcarbamothioyl)sulfanyl]acetate](/img/structure/B13107299.png)
![2-(Furo[2,3-b]pyridin-5-yl)acetonitrile](/img/structure/B13107303.png)
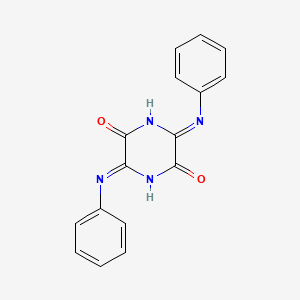
![[1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6(1H,3H)-dithione](/img/structure/B13107313.png)
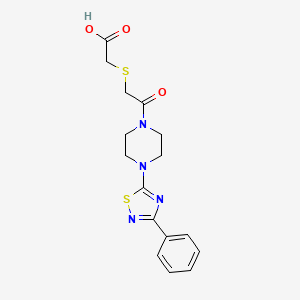
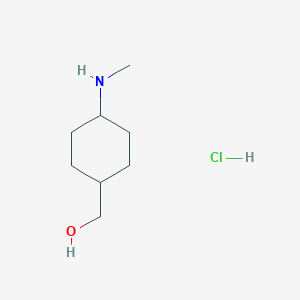

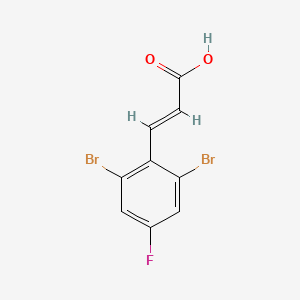
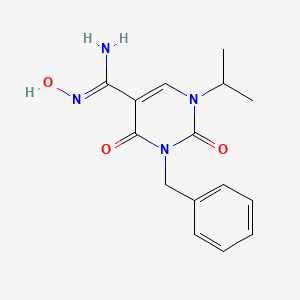
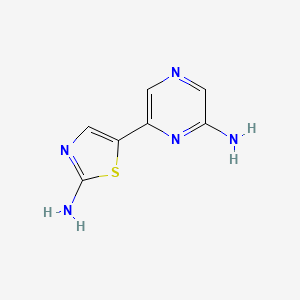
![6-(((4-Fluoro-2-methylphenyl)amino)methyl)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B13107356.png)
